5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine
Description
5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine is a substituted 1,3,4-oxadiazole derivative characterized by a difluorocyclohexyl group at the 5-position of the heterocyclic ring. Its molecular formula is C₈H₁₁F₂N₃O, with a molecular weight of 203.19 g/mol and a CAS number of 1552763-97-9 .
Properties
IUPAC Name |
5-(4,4-difluorocyclohexyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O/c9-8(10)3-1-5(2-4-8)6-12-13-7(11)14-6/h5H,1-4H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQGFUCNVMIMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NN=C(O2)N)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-difluorocyclohexanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with cyanogen bromide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
General Reactivity of 1,3,4-Oxadiazol-2-amine Derivatives
The 1,3,4-oxadiazole core is highly reactive due to its electron-deficient aromatic ring and nucleophilic amine group. Key reaction types include:
-
Acylation/alkylation at the amine group (e.g., with acid chlorides or alkyl halides).
-
Electrophilic substitution on the oxadiazole ring (e.g., halogenation, nitration).
-
Cyclization to form fused heterocyclic systems (e.g., thiazolidinones, triazoles) .
Acylation Reactions
In analogous compounds (e.g., 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine), the amine group reacts with acid chlorides (acetyl chloride, benzoyl chloride) in the presence of triethylamine to form N-acylated derivatives (e.g., compounds 2–7 in ).
Example Reaction:
Yields typically range from 60–95% depending on steric and electronic factors .
Urea Formation
Reaction with isocyanates (e.g., phenyl isocyanate) produces urea-linked derivatives. For instance, compound 8 ( ) was synthesized via this route with yields of 75–85% .
Coupling with Mercapto Derivatives
Chloro-substituted oxadiazoles react with mercapto compounds (e.g., thiophenol, thioglycolic acid) in the presence of diisopropylethylamine to form thioether-linked derivatives (e.g., compounds 11–13 in ) .
Synthetic Challenges and Optimization
-
Cyclodehydration : Phosphorus oxychloride (POCl₃) is commonly used for cyclizing diacylhydrazines to oxadiazoles, but yields vary with substituents (e.g., electron-withdrawing groups improve efficiency) .
-
Purification : Recrystallization from methanol or ethanol is standard for isolating oxadiazole derivatives .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, various synthesized derivatives of 1,3,4-oxadiazole have shown significant cytotoxic effects against cancer cell lines such as glioblastoma and breast cancer. In particular, compounds similar to 5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms that involve DNA damage and cell cycle arrest .
Case Study: Cytotoxicity Against Glioblastoma
In a study assessing the cytotoxic efficacy of oxadiazole derivatives against LN229 glioblastoma cells, several compounds exhibited significant apoptotic effects. The results indicated that these compounds could potentially serve as lead candidates for developing new anticancer therapies .
2. Anti-Diabetic Properties
The compound has also been investigated for its anti-diabetic properties. Research involving Drosophila melanogaster models showed that certain oxadiazole derivatives significantly reduced glucose levels in diabetic models. This suggests potential applications in managing diabetes through the modulation of glucose metabolism .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the oxadiazole ring or substituents on the cyclohexyl group can influence the compound's efficacy and selectivity towards specific biological targets.
Mechanism of Action
The mechanism of action of 5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The 1,3,4-oxadiazole core is conserved across analogs, but substituent variations significantly alter properties. Key comparisons include:
Key Observations :
- Conformational Flexibility : Cyclohexyl substituents introduce conformational flexibility, whereas rigid aromatic groups (e.g., 4-methylphenyl) may favor specific binding interactions .
- Solubility : Polar substituents like methoxy or piperidinyl groups enhance aqueous solubility, critical for bioavailability .
Key Differences :
- Anticancer Potency : The 4-methoxyphenyl analog shows broad-spectrum anticancer activity, while trimethoxyphenyl derivatives prioritize drug-like properties .
- Enzyme Inhibition : Substituted oxadiazoles with heteroaromatic groups (e.g., indole-pyrrolopyridine) exhibit potent kinase inhibition, suggesting substituent-dependent target selectivity .
Biological Activity
5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine is a synthetic compound that belongs to the oxadiazole class of heterocycles. Its unique structure incorporates a difluorocyclohexyl group and an oxadiazole ring, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a CAS number of 1394724-38-9. The structural features of the compound are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H11F2N3O |
| CAS Number | 1394724-38-9 |
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. A study highlighted the potential of 1,2,4-oxadiazole derivatives in combating various bacterial strains. The presence of the difluorocyclohexyl group may enhance lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy .
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been extensively studied. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis through the modulation of key signaling pathways involved in cell survival .
Anticonvulsant Effects
In a recent study involving coumarin-1,2,4-oxadiazole hybrids (related structures), it was found that these compounds exhibited significant anticonvulsant activity in animal models. The mechanism was linked to interactions with GABA receptors, suggesting that similar mechanisms could be explored for this compound .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. The oxadiazole ring may play a crucial role in these interactions due to its electron-withdrawing properties and ability to stabilize transition states in enzymatic reactions .
Study on Antimicrobial Activity
A study published in EurekaSelect examined various oxadiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with bulky substituents like the difluorocyclohexyl group showed enhanced activity compared to simpler analogs .
Evaluation of Anticancer Properties
Another significant study focused on the anticancer potential of oxadiazole derivatives. It reported that specific analogs were able to inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis. The structure–activity relationship (SAR) analysis indicated that modifications at the oxadiazole ring could lead to improved potency and selectivity against cancer cells .
Q & A
Q. What are the common synthetic routes for 5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization of acylhydrazides or hydrazine-carboxylate intermediates. For structurally analogous compounds (e.g., 5-aryl-1,3,4-oxadiazol-2-amines), a two-step protocol is often employed:
Formation of hydrazide intermediates : Reacting carboxylic acids with hydrazine hydrate under reflux.
Cyclization : Using dehydrating agents like phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring .
Optimization Tips :
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer: A multi-technique approach ensures accurate characterization:
Advanced Research Questions
Q. How to design experiments to evaluate anticancer activity, considering factors like cell lines and controls?
Methodological Answer:
- Cell Line Selection : Use established lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) to assess specificity .
- Dose-Response Assays : Test a range of concentrations (e.g., 1–100 µM) to determine IC₅₀ values.
- Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO) .
- Mechanistic Studies : Pair viability assays with ROS detection (DPPH assay) to probe antioxidant-antagonistic effects .
Q. What computational methods are used to predict molecular interactions, and how to validate them?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and bond dissociation energies to predict reactivity .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinase inhibitors) using AutoDock Vina or Schrödinger Suite .
Validation : - Compare computed IR spectra with experimental data.
- Cross-validate docking results with in vitro enzyme inhibition assays .
Q. How to address contradictions between experimental data and theoretical models?
Methodological Answer:
- Replicate Experiments : Ensure reproducibility under standardized conditions (e.g., fixed pH, temperature) .
- Refine Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311++G**) or solvation models to better match experimental environments .
- Cross-Technique Validation : Use SCXRD to resolve discrepancies in predicted vs. observed bond lengths .
Q. What strategies assess environmental fate and ecological risks of the compound?
Methodological Answer:
- Environmental Persistence : Measure hydrolysis half-life under varying pH and UV exposure .
- Bioaccumulation Potential : Calculate logP values (e.g., using HPLC) to estimate lipid solubility .
- Toxicity Screening : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) at ecologically relevant concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
